N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N6O/c21-15-3-1-13(2-4-15)7-10-25-18(31)14-8-11-29(12-9-14)17-6-5-16-26-27-19(20(22,23)24)30(16)28-17/h1-6,14H,7-12H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYBFVQQCWWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the fluorinated phenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow synthesis techniques. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s fluorinated groups enhance its binding affinity and specificity, contributing to its unique biological activities.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1-(3-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide
1-[6-(4-Ethylphenoxy)-4-Pyrimidinyl]-N-(4-Fluorobenzyl)-4-Piperidinecarboxamide
AZD5153 (Bivalent Triazolopyridazine Bromodomain Inhibitor)
- Molecular Formula : C₂₇H₃₃N₇O₃ (MW: 527.6 g/mol) .
- Key Differences: Methoxy group on the triazole ring vs. Bivalent structure: AZD5153’s dual-binding motif enhances potency for bromodomain targets, whereas the target compound’s monovalent design may prioritize selectivity .
Pharmacokinetic and Pharmacodynamic Comparisons
Estimated using fragment-based methods.
- Trifluoromethyl (-CF₃) vs. Methyl/Isopropyl : The -CF₃ group in the target compound improves metabolic stability by resisting oxidative degradation compared to alkyl groups .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity enhance membrane permeability and reduce off-target interactions compared to chlorine .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes a piperidine ring, a triazole moiety, and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 434.4 g/mol. The presence of fluorine atoms enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds featuring the triazole scaffold exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
Triazole derivatives have been demonstrated to possess potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure suggests it may inhibit key enzymes or disrupt cellular processes in pathogens .
3. Anti-inflammatory Effects
The presence of the piperidine ring is associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). Studies on related compounds have shown that modifications in the structure can lead to enhanced COX-2 selectivity and reduced ulcerogenic effects .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The triazole moiety may act as an inhibitor for various enzymes involved in cancer proliferation and microbial resistance.
- Cellular Interaction : The compound may interact with specific receptors or signaling pathways that mediate cell growth and survival.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study published in Medicinal Chemistry reported that triazole derivatives effectively inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
- Another investigation highlighted the antimicrobial efficacy of a related triazole compound against resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative antibiotic .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine-4-carboxamide precursors and trifluoromethyl-triazolopyridazine intermediates. Key steps include:
- Cyclocondensation of hydrazine derivatives with fluorophenyl-containing aldehydes.
- Nucleophilic substitution under reflux in acetonitrile or dichloromethane (60–80°C, 12–24 hrs) to attach the triazolopyridazine moiety .
- Amide coupling using EDCI/HOBt or DCC to link the piperidine-carboxamide group to the fluorophenylethyl chain.
Optimization requires precise control of solvent polarity (e.g., DMF for solubility), temperature gradients (stepwise heating to avoid side reactions), and purification via column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) .
Q. How is structural characterization performed to confirm the identity and purity of the compound?
- Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, trifluoromethyl at δ -62 ppm in ¹⁹F NMR) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (average mass: 368.416 g/mol; monoisotopic mass: 368.176088) .
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally analogous triazolopyridazine derivatives?
- Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variability in kinase inhibition) arise from:
- Substituent effects : Fluorine vs. chlorine on the phenyl ring alters electron-withdrawing properties and target binding.
- Stereochemical considerations : Piperidine conformation impacts interactions with hydrophobic pockets in enzymes.
To resolve contradictions: - Perform co-crystallization studies (e.g., with BRD4 bromodomains) to map binding modes .
- Use SAR (structure-activity relationship) matrices comparing trifluoromethyl vs. methyl/ethyl substituents on the triazole ring .
- Validate cellular assays with isogenic cell lines to isolate target-specific effects .
Q. How can in silico modeling guide the design of derivatives with enhanced selectivity for bromodomain targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) predicts binding affinities to BET family bromodomains. Focus on hydrogen bonding with Asn140 and π-stacking with Trp81 in BRD4 .
- MD simulations (GROMACS) assess stability of the trifluoromethyl group in hydrophobic sub-pockets over 100-ns trajectories.
- Free energy perturbation (FEP) calculates ΔΔG for substituent modifications (e.g., replacing 4-fluorophenyl with 3-chloro-4-methoxyphenyl) .
Q. What experimental approaches are critical for elucidating the compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer:
- In vitro ADME : Microsomal stability assays (human liver microsomes, NADPH regeneration system) measure metabolic half-life .
- Plasma protein binding : Equilibrium dialysis (rat plasma) quantifies free fraction (reported >80% for similar triazolopyridazines) .
- In vivo PK : Single-dose IV/PO administration in rodents with LC-MS/MS quantification. Key parameters: AUC₀–24h (target: >10,000 ng·h/mL), Cmax, and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
